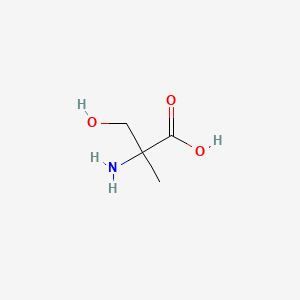
potassium;2,2-dicyanoethenylideneazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “potassium;2,2-dicyanoethenylideneazanide” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;2,2-dicyanoethenylideneazanide” involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, general methods include the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and preparation of small molecules . This technique ensures the purity and accuracy of the compound.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using advanced chemical processes. These methods ensure high yield and purity, making the compound suitable for commercial applications. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “potassium;2,2-dicyanoethenylideneazanide” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions: Common reagents used in reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving compound “this compound” depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds with varying functional groups .
Applications De Recherche Scientifique
Compound “potassium;2,2-dicyanoethenylideneazanide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research on compound “this compound” explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in industrial processes for the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “potassium;2,2-dicyanoethenylideneazanide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to various biological outcomes, depending on the context and application .
Comparaison Avec Des Composés Similaires
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound "CID 5479530"
These compounds exhibit similarities in their chemical structure but may have distinct applications and reactivity profiles.
Propriétés
IUPAC Name |
potassium;2,2-dicyanoethenylideneazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJPYQKGNUBNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)C#N)=[N-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(C#N)C#N)=[N-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4KN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














